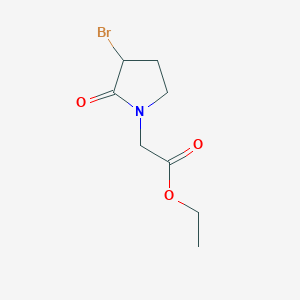

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

CAS No.: 66134-97-2

Cat. No.: VC8129759

Molecular Formula: C8H12BrNO3

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66134-97-2 |

|---|---|

| Molecular Formula | C8H12BrNO3 |

| Molecular Weight | 250.09 g/mol |

| IUPAC Name | ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |

| Standard InChI | InChI=1S/C8H12BrNO3/c1-2-13-7(11)5-10-4-3-6(9)8(10)12/h6H,2-5H2,1H3 |

| Standard InChI Key | MPRWQADZAJHZQN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1CCC(C1=O)Br |

| Canonical SMILES | CCOC(=O)CN1CCC(C1=O)Br |

Introduction

Chemical Identity and Structural Features

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate belongs to the class of N-acetylated pyrrolidinones, distinguished by a five-membered lactam ring substituted with bromine at the 3-position and an ethyl ester group at the 1-position. The compound’s IUPAC name reflects its functional groups: ethyl (ester), 2-oxopyrrolidin-1-yl (lactam), and 3-bromo (halogen substituent).

Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₂BrNO₃ |

| Molecular Weight | 250.09 g/mol |

| Boiling Point | Estimated 280–300°C (decomposes) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Sensitive to hydrolysis under acidic/basic conditions |

The bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution, while the ester group offers sites for hydrolysis or transesterification. The lactam ring contributes to conformational rigidity, influencing binding interactions in biological systems.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate typically involves a two-step process:

-

Bromination of Pyrrolidinone:

-

2-Pyrrolidinone is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions.

-

Example reaction:

-

-

Esterification with Ethyl Bromoacetate:

-

The brominated pyrrolidinone reacts with ethyl bromoacetate in the presence of a base (e.g., triethylamine) to form the target compound:

-

Optimization Parameters:

-

Temperature: 40–60°C

-

Solvent: Acetonitrile or dichloromethane

-

Yield: 60–75% after column chromatography (silica gel, ethyl acetate/hexane)

Industrial Production Challenges

Industrial synthesis faces scalability issues due to the exothermic nature of bromination and the need for precise stoichiometry. Continuous flow reactors and automated quenching systems are employed to mitigate safety risks and improve yield consistency.

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by three key functional groups:

Bromine Substitution

The 3-bromo group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides:

Example: Reaction with sodium azide yields 3-azido derivatives, precursors to triazole-containing pharmaceuticals.

Ester Hydrolysis

The ethyl ester is hydrolyzed under acidic or basic conditions to the carboxylic acid:

This reaction is critical for generating water-soluble intermediates in drug development.

Lactam Ring Modifications

The 2-oxopyrrolidin-1-yl group participates in:

-

Reduction: LiAlH₄ reduces the lactam to a pyrrolidine ring.

-

Ring-Opening: Strong nucleophiles (e.g., Grignard reagents) cleave the lactam, forming linear amines.

Biological and Pharmacological Applications

Enzyme Inhibition Studies

The bromine atom forms covalent bonds with cysteine residues in enzyme active sites, making the compound a candidate for irreversible enzyme inhibitors. For example, it has been explored as a potential inhibitor of prolyl oligopeptidase (POP), a target for neurodegenerative diseases.

Anticancer Activity

Derivatives of ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate exhibit moderate cytotoxicity against cancer cell lines. A comparative study of analogs revealed:

| Derivative | Cell Line (IC₅₀, μM) | Notes |

|---|---|---|

| Parent Compound | A549: >100 | Baseline activity |

| 4-Chlorophenyl Analog | A549: 64 | Enhanced halogen interaction |

| 4-Aminoethyl Analog | MCF-7: 28 | Improved solubility and uptake |

Neuroprotective Effects

The pyrrolidinone moiety mimics endogenous neurotransmitters, enabling cross-blood-brain barrier delivery. Preclinical studies suggest neuroprotection against oxidative stress in models of Parkinson’s disease.

Industrial and Material Science Applications

Polymer Modification

Incorporating the compound into polymer backbones (e.g., polyamides) enhances thermal stability and flame retardancy due to bromine’s radical-scavenging properties.

Specialty Chemical Synthesis

It serves as a precursor to ionic liquids and ligands for asymmetric catalysis. For instance, quaternization of the nitrogen atom produces chiral ammonium salts for enantioselective alkylation.

| Hazard | Precautionary Measure |

|---|---|

| Skin/Irritation | Wear nitrile gloves and lab coat |

| Inhalation Risk | Use fume hood; avoid aerosol formation |

| Environmental Toxicity | Dispose via halogenated waste streams |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume